Naphthalene, 1-(1,2-propadienyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the alkylation of naphthalene with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the palladium-catalyzed coupling of naphthalene with propargyl alcohol, followed by dehydration to form the propadienyl group.
Industrial Production Methods
Industrial production of Naphthalene, 1-(1,2-propadienyl)- is less common, but it can be scaled up using similar synthetic routes as described above. The key to industrial production lies in optimizing reaction conditions to achieve high yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring. For example, nitration with nitric acid and sulfuric acid yields nitronaphthalenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid and sulfuric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Nitronaphthalenes, sulfonaphthalenes.
Scientific Research Applications
Naphthalene, 1-(1,2-propadienyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(1,2-propadienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Naphthalene, 1-(1,2-propadienyl)- can be compared with other similar compounds such as:
Naphthalene, 1-(2-propenyl)-: Similar structure but with a propenyl group instead of a propadienyl group.
Naphthalene, 1-allyl-: Contains an allyl group at the first position.
Naphthalene, 1-(2-propynyl)-: Features a propynyl group at the first position.
Properties
CAS No. |
57188-70-2 |
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Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
InChI |
InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h3-10H,1H2 |
InChI Key |
UIJSOWJOQLJWBE-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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